N-[4-(acetylamino)phenyl]-6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, tert-butyl groups, and acetamidophenyl compounds. Common synthetic routes could involve:
Halogenation: Introduction of the chlorine atom.
Amidation: Formation of the amide bond.
Substitution Reactions: Introduction of the tert-butyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. Optimization of reaction conditions such as temperature, pressure, and catalysts would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes and receptors. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Other compounds in this class with similar structures.
Chlorinated Aromatics: Compounds with chlorine atoms on aromatic rings.
Amide-Containing Compounds: Molecules with amide functional groups.
Uniqueness
The uniqueness of 6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity, which might differ from other similar compounds.
Properties
Molecular Formula |
C21H21ClN2O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-12(25)23-14-6-8-15(9-7-14)24-20(26)19-18(22)16-10-5-13(21(2,3)4)11-17(16)27-19/h5-11H,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
LLDNWKIXEIDIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C(C)(C)C)Cl |
Origin of Product |
United States |
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